Cas no 1806416-10-3 (2,6-Diiodo-4-fluoromandelic acid)

2,6-Diiodo-4-fluoromandelic acid is a halogenated mandelic acid derivative characterized by its unique substitution pattern, featuring iodine at the 2- and 6-positions and a fluorine atom at the 4-position of the aromatic ring. This structural configuration enhances its utility as an intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and agrochemicals. The presence of iodine atoms improves reactivity in cross-coupling reactions, while the fluorine substituent contributes to metabolic stability and bioavailability in drug design. Its high purity and well-defined stereochemistry make it suitable for research applications requiring precise molecular modifications. The compound is typically handled under controlled conditions due to its sensitivity to light and moisture.
2,6-Diiodo-4-fluoromandelic acid structure
1806416-10-3 structure
Product Name:2,6-Diiodo-4-fluoromandelic acid
CAS No:1806416-10-3
MF:C8H5FI2O3
MW:421.930850744247
CID:4942233
Update Time:2025-06-28

2,6-Diiodo-4-fluoromandelic acid Chemical and Physical Properties

Names and Identifiers

    • 2,6-Diiodo-4-fluoromandelic acid
    • Inchi: 1S/C8H5FI2O3/c9-3-1-4(10)6(5(11)2-3)7(12)8(13)14/h1-2,7,12H,(H,13,14)
    • InChI Key: GLOTVHDUBFLQQI-UHFFFAOYSA-N
    • SMILES: IC1C=C(C=C(C=1C(C(=O)O)O)I)F

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 2
  • Complexity: 215
  • XLogP3: 2.2
  • Topological Polar Surface Area: 57.5

2,6-Diiodo-4-fluoromandelic acid Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Alichem
A015024428-250mg
2,6-Diiodo-4-fluoromandelic acid
1806416-10-3 97%
250mg
494.40 USD 2021-06-18
Alichem
A015024428-500mg
2,6-Diiodo-4-fluoromandelic acid
1806416-10-3 97%
500mg
790.55 USD 2021-06-18
Alichem
A015024428-1g
2,6-Diiodo-4-fluoromandelic acid
1806416-10-3 97%
1g
1,579.40 USD 2021-06-18

Additional information on 2,6-Diiodo-4-fluoromandelic acid

Introduction to 2,6-Diiodo-4-fluoromandelic Acid (CAS No. 1806416-10-3)

2,6-Diiodo-4-fluoromandelic acid is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research due to its unique structural properties and potential applications. With the CAS number 1806416-10-3, this compound represents a derivative of mandelic acid, featuring halogen substituents that enhance its reactivity and utility in synthetic chemistry. The presence of both iodine and fluorine atoms at specific positions in its molecular framework makes it a valuable intermediate in the development of various bioactive molecules.

The structural motif of 2,6-diiodo-4-fluoromandelic acid consists of a benzene ring substituted with an iodo group at the 2-position, another at the 6-position, and a fluorine atom at the 4-position, along with a carboxylic acid group and a hydroxyl group at the 1 and 3 positions, respectively. This particular arrangement imparts distinct electronic and steric properties to the molecule, making it a versatile building block for further functionalization. The halogen atoms, especially the iodine atoms, are known to be highly reactive toward various coupling reactions such as Suzuki-Miyaura cross-coupling, which is widely employed in drug discovery and material science.

In recent years, 2,6-diiodo-4-fluoromandelic acid has been explored as a key intermediate in the synthesis of novel pharmaceutical agents. Its ability to undergo selective transformations allows chemists to construct complex molecular architectures efficiently. One of the most notable applications of this compound is in the development of kinase inhibitors, which are crucial for treating cancers and inflammatory diseases. The fluorine atom, in particular, plays a pivotal role in modulating metabolic stability and binding affinity of drug candidates.

Recent studies have highlighted the utility of 2,6-diiodo-4-fluoromandelic acid in generating libraries of compounds for high-throughput screening. Researchers have leveraged its reactivity to introduce diverse functional groups, enabling the rapid identification of lead compounds with therapeutic potential. For instance, modifications involving palladium-catalyzed coupling reactions have been utilized to append various pharmacophores to the mandelic backbone, leading to the discovery of molecules with improved pharmacokinetic profiles.

The compound's significance extends beyond academic research into industrial applications. Pharmaceutical companies are increasingly utilizing 2,6-diiodo-4-fluoromandelic acid as a starting material for synthesizing advanced intermediates that are integral to modern drug formulations. Its role in constructing heterocyclic scaffolds has been particularly noteworthy, as heterocycles are prevalent in many bioactive molecules. The introduction of fluorine and iodine substituents enhances lipophilicity and binding interactions with biological targets, making it an indispensable tool in medicinal chemistry.

The synthesis of 2,6-diiodo-4-fluoromandelic acid itself is an intriguing challenge that has been addressed through multiple methodologies. Traditional approaches involve halogenation reactions on mandelic acid derivatives, while more recent techniques employ transition-metal catalysis to achieve regioselective functionalization. Advances in synthetic protocols have not only improved yields but also reduced byproduct formation, making large-scale production more feasible.

In conclusion, 2,6-diiodo-4-fluoromandelic acid (CAS No. 1806416-10-3) represents a cornerstone compound in modern pharmaceutical chemistry. Its unique structural features and reactivity make it an invaluable asset for drug discovery efforts aimed at addressing unmet medical needs. As research continues to uncover new synthetic strategies and applications, this compound is poised to remain at the forefront of medicinal chemistry innovation.

Recommended suppliers
Hunan Well Medicine Synthesis Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Hunan Well Medicine Synthesis Technology Co., Ltd.
Handan Zechi Trading Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Henan Dongyan Pharmaceutical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Henan Dongyan Pharmaceutical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd